molecular formula C12H13NO B046742 N-(1-Naphthalen-2-yl-ethyl)hydroxylamine CAS No. 111525-02-1

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

Cat. No. B046742
M. Wt: 187.24 g/mol
InChI Key: FXXGFKZGWPEIDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1-Naphthalen-2-yl-ethyl)hydroxylamine, such as naphthalene derivatives and related fluorescent probes, involves processes like catalytic acylation and condensation reactions. These compounds are synthesized using various methods, including catalysis by platinum for hydroarylation and reactions involving hydroxylamine derivatives for creating specific functional groups (Fa et al., 2015), (Liu et al., 2018).

Molecular Structure Analysis

The molecular structures of these compounds show interesting features such as displacement of atoms from planes, formation of three-dimensional networks through hydrogen bonding, and various conformations depending on the substituents. For instance, in certain naphthalene derivatives, the presence of N-atom displacement and specific conformations contribute to the molecule's properties (Zhang et al., 2009).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including oxidation in different conditions leading to products like nitrosonaphthols. These reactions are influenced by factors such as the presence of air and solution conditions (Manson, 1974). The synthesis processes and chemical reactions highlight the reactivity and transformation capabilities of these compounds.

Physical Properties Analysis

The physical properties, such as solubility and stability, of naphthalene derivatives depend on their molecular structure and substituents. These characteristics can be inferred from the synthesis and structure analysis, although specific studies on physical properties were not directly found in the provided research.

Chemical Properties Analysis

Chemical properties, such as reactivity with different chemicals and stability under various conditions, are evident from the synthesis and chemical reaction studies. For example, the reactivity of naphthalene derivatives with thiols and their oxidation by air provide insights into their chemical behavior and potential applications in chemical synthesis (Manson, 1974).

Scientific Research Applications

Selective Delivery into Cells with Active Polyamine Transporters

Research has identified N-(1-Naphthalen-2-yl-ethyl)hydroxylamine derivatives as part of a study on selective delivery mechanisms into cells containing active polyamine transporters. The study synthesized several N(1)-arylalkylpolyamines, investigating their biological activities in cell lines to explore the limits of N(1)-substituents accommodated by the polyamine transporter. This research contributes to understanding how modifications in the N(1)-substituent affect cytotoxicity and selectivity for the polyamine transporter, relevant for drug delivery systems (Gardner et al., 2004).

Fluorescent Probe for β-Amyloids

Another application involves the synthesis of a novel fluorescent probe for β-amyloids, which is crucial for the molecular diagnosis of Alzheimer’s disease. The study synthesized a compound with high binding affinities toward Aβ(1–40) aggregates in vitro, providing a powerful tool for diagnosing and researching Alzheimer's disease (Fa et al., 2015).

Anticancer Evaluation

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine derivatives were also explored for their potential anticancer properties. One study focused on synthesizing derivatives and evaluating their anticancer activity, contributing to the development of new therapeutic agents (Gouhar & Raafat, 2015).

Anti-Parkinson’s Activity

Research into novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives showed potential for anti-Parkinson's activity. The study synthesized several compounds and evaluated their efficacy in vitro and in vivo, indicating significant anti-Parkinson's activity and highlighting a new avenue for therapeutic intervention (Gomathy et al., 2012).

Detection of Polyaromatic Hydrocarbons

A study utilized hydroxylamine reduced silver colloid as a SERS (Surface Enhanced Raman Scattering) substrate for the detection of polyaromatic hydrocarbons (PAHs), including naphthalene and phenanthrene. This research provides insights into the environmental monitoring of PAHs, showing the method's effectiveness for trace-level detection (Haruna et al., 2016).

Safety And Hazards

The safety data sheet for “N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is available . It’s important to handle this compound with care and use personal protective equipment as required .

properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXGFKZGWPEIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443689
Record name N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

CAS RN

111525-02-1
Record name N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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